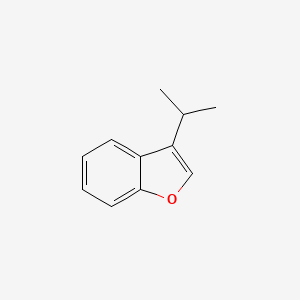![molecular formula C10H9N3O2S B8794186 3-NITRO-N-[(THIOPHEN-2-YL)METHYL]PYRIDIN-2-AMINE](/img/structure/B8794186.png)
3-NITRO-N-[(THIOPHEN-2-YL)METHYL]PYRIDIN-2-AMINE
Vue d'ensemble
Description
3-NITRO-N-[(THIOPHEN-2-YL)METHYL]PYRIDIN-2-AMINE is an organic compound that belongs to the class of pyridine derivatives It features a nitro group at the third position of the pyridine ring and a thiophen-2-ylmethyl group attached to the nitrogen atom of the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-NITRO-N-[(THIOPHEN-2-YL)METHYL]PYRIDIN-2-AMINE typically involves the reaction of 3-nitropyridine with thiophen-2-ylmethylamine under suitable conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the amine, followed by nucleophilic substitution on the 3-nitropyridine. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields, ensuring the purity of the starting materials, and implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-NITRO-N-[(THIOPHEN-2-YL)METHYL]PYRIDIN-2-AMINE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or using chemical reductants such as tin(II) chloride.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Coupling Reactions: The thiophen-2-ylmethyl group can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with a palladium catalyst, tin(II) chloride, or iron powder in acidic conditions.
Nucleophiles: Ammonia, amines, or thiols for substitution reactions.
Catalysts: Palladium or nickel catalysts for coupling reactions.
Major Products
Amino Derivatives: Reduction of the nitro group yields amino derivatives.
Substituted Pyridines: Nucleophilic substitution can lead to various substituted pyridines.
Coupled Products: Coupling reactions yield biaryl or heteroaryl compounds.
Applications De Recherche Scientifique
3-NITRO-N-[(THIOPHEN-2-YL)METHYL]PYRIDIN-2-AMINE has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
Mécanisme D'action
The mechanism of action of 3-NITRO-N-[(THIOPHEN-2-YL)METHYL]PYRIDIN-2-AMINE depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The thiophen-2-ylmethyl group can enhance the compound’s binding affinity to specific molecular targets through π-π interactions or hydrogen bonding.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-iodo-N-(thiophen-2-ylmethyl)pyridin-2-amine: Similar structure with an iodine atom instead of a nitro group.
N-(thiophen-2-ylmethyl)pyridin-3-amine: Similar structure with the thiophen-2-ylmethyl group attached to a different position on the pyridine ring.
3-methyl-N-(pyrimidin-5-ylmethyl)pyridin-2-amine: Similar structure with a pyrimidin-5-ylmethyl group instead of a thiophen-2-ylmethyl group.
Uniqueness
3-NITRO-N-[(THIOPHEN-2-YL)METHYL]PYRIDIN-2-AMINE is unique due to the presence of both a nitro group and a thiophen-2-ylmethyl group, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound in various research fields.
Propriétés
Formule moléculaire |
C10H9N3O2S |
|---|---|
Poids moléculaire |
235.26 g/mol |
Nom IUPAC |
3-nitro-N-(thiophen-2-ylmethyl)pyridin-2-amine |
InChI |
InChI=1S/C10H9N3O2S/c14-13(15)9-4-1-5-11-10(9)12-7-8-3-2-6-16-8/h1-6H,7H2,(H,11,12) |
Clé InChI |
FXDAEWOXEHMLTC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(N=C1)NCC2=CC=CS2)[N+](=O)[O-] |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details










Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Bromo-8-fluoro-3,4-dihydrobenzo[b]oxepin-5(2H)-one](/img/structure/B8794112.png)




![Propanoic acid,2-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy]-,1,1-dimethylethyl ester,(2S)-](/img/structure/B8794151.png)

![3-{[4-(2-Methoxyphenyl)piperazin-1-YL]methyl}benzonitrile](/img/structure/B8794159.png)
![[1-(4-bromophenyl)ethyl]hydrazine hydrochloride](/img/structure/B8794165.png)



